molecular formula C20H21N5 B2726387 2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 876710-03-1

2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Katalognummer B2726387
CAS-Nummer: 876710-03-1
Molekulargewicht: 331.423
InChI-Schlüssel: MHKIPJPLURJCNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound is part of a broader research effort to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . This includes the development of thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on the pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular weight of the compound is 331.423.


Chemical Reactions Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.423. Further physical and chemical properties are not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

  • 2,8,10-Trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine can be synthesized through cyclocondensation reactions, involving compounds like 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone. This synthesis pathway is instrumental in the formation of pyridopyrazolopyrimidine derivatives which have wide-ranging applications in medicinal chemistry (El-Essawy, 2010).

Biological Activities and Inhibitory Properties

  • Pyrazolo[1,5-a]pyrimidines, a class to which this compound belongs, have been found to exhibit potent inhibitory activities against a range of enzymes and receptors. For instance, certain derivatives have shown significant inhibition of acetylcholinesterase and carbonic anhydrase, indicating potential applications in treating diseases where these enzymes play a critical role (Aydin et al., 2021).

Antimicrobial and Anticancer Potential

  • There's evidence suggesting the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting the growth of Mycobacterium tuberculosis, making them viable candidates for developing new anti-tuberculosis drugs. Some derivatives have also shown promise in cancer therapy due to their ability to inhibit tumor cell growth (Sutherland et al., 2022).
  • Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, particularly on human breast adenocarcinoma cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014).

Novel Synthesis Methods and Antimicrobial Evaluation

  • Newer methods for synthesizing pyrazolo[1,5-a]pyrimidines, like the three-component microwave-assisted synthesis, have been developed. These methods offer advantages like short reaction time and convenient product isolation, crucial for efficient drug synthesis (Ng et al., 2022).
  • Some pyrazolo[1,5-a]pyrimidine derivatives exhibit pronounced antimicrobial properties, which is significant for the development of new antibiotics or antiseptics (Sirakanyan et al., 2021).

Wirkmechanismus

The compound is part of a series of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown significant inhibitory activity against CDK2/cyclin A2 .

Zukünftige Richtungen

The compound is part of ongoing research into the development of novel CDK2 inhibitors . Future research will likely continue to explore the potential of this compound and related compounds in cancer treatment .

Eigenschaften

IUPAC Name

4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-13-11-14(2)22-19-18(13)20-23-15(3)12-17(25(20)24-19)21-10-9-16-7-5-4-6-8-16/h4-8,11-12,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKIPJPLURJCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.